molecular formula C5H5F5O B12098147 4,4,5,5,5-Pentafluoropentan-2-one CAS No. 77893-59-5

4,4,5,5,5-Pentafluoropentan-2-one

Cat. No.: B12098147
CAS No.: 77893-59-5
M. Wt: 176.08 g/mol
InChI Key: CIOUKPWMVUTXHK-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentan-2-one is an organic compound with the molecular formula C5H5F5O. It is a fluorinated ketone, characterized by the presence of five fluorine atoms attached to the carbon chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,5,5,5-Pentafluoropentan-2-one can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl iodide with allyl acetate, followed by reduction and hydrolysis to obtain the desired ketone . Another method includes the catalytic oxidation of 1,1,1,2,2-pentafluoropentane in the presence of a supported noble metal composite catalyst, a solvent, and an oxidant .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,5-Pentafluoropentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4,5,5,5-Pentafluoropentan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4,4,5,5,5-Pentafluoropentan-2-one is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

CAS No.

77893-59-5

Molecular Formula

C5H5F5O

Molecular Weight

176.08 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentan-2-one

InChI

InChI=1S/C5H5F5O/c1-3(11)2-4(6,7)5(8,9)10/h2H2,1H3

InChI Key

CIOUKPWMVUTXHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(F)(F)F)(F)F

Origin of Product

United States

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